C.I. Basic Violet 35 is a phenazinium-based dye with the Chemical Abstracts Service (CAS) registry number 12270-30-3 [3]. The molecular formula of C.I. Basic Violet 35 has been identified as C17H20ClN5O2, which represents its complete atomic composition [3] [4]. This formula indicates the presence of 17 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 2 oxygen atoms in its structure [4]. The molecular weight of C.I. Basic Violet 35 has been determined to be 361.83 g/mol, which is consistent with its molecular formula [3] [4].
The compound is also known by several synonyms, including Basic Violet 36 and Basacryl Violet FL, which are alternative names used in commercial and industrial contexts [4]. The molecular structure of C.I. Basic Violet 35 features a complex arrangement of atoms that contributes to its characteristic violet color when used as a dye [3].
Table 1: Molecular Properties of C.I. Basic Violet 35
| Property | Value |
|---|---|
| Chemical Name | C.I. Basic Violet 35 |
| CAS Number | 12270-30-3 |
| Molecular Formula | C17H20ClN5O2 |
| Molecular Weight | 361.83 g/mol |
| Synonyms | Basic Violet 36, Basacryl Violet FL |
The molecular structure of C.I. Basic Violet 35 is characterized by its phenazinium core, which is a key determinant of its chemical and physical properties [9]. This core structure contributes significantly to the compound's stability, reactivity, and spectroscopic characteristics [9] [12].
C.I. Basic Violet 35 belongs to the class of phenazinium derivatives, which are characterized by a tricyclic aromatic system containing two nitrogen atoms within the central ring [9] [12]. The phenazinium core consists of a phenazine structure that has been quaternized at one of the nitrogen atoms, resulting in a positively charged aromatic system [9]. This cationic nature is balanced by the presence of a chloride counterion, as indicated by the "Cl" in its molecular formula [3] [4].
The compound is classified as an aromatic heterocyclic compound due to the presence of multiple conjugated rings containing nitrogen heteroatoms [12]. The phenazinium structure in C.I. Basic Violet 35 is further substituted with various functional groups, including amino groups and potentially methyl substituents, which contribute to its specific chemical properties and applications as a dye [9] [34].
Structurally, C.I. Basic Violet 35 shares similarities with other phenazinium dyes such as Basic Violet 5 (CAS: 2390-56-9), which has the chemical name 3-Amino-7-N,N-Dimethylamino-5-Phenyl Phenazinium Chloride [34]. However, C.I. Basic Violet 35 has its own unique substitution pattern that distinguishes it from other members of this class [9] [34].
The aromatic nature of the phenazinium core in C.I. Basic Violet 35 contributes to its stability through resonance delocalization of electrons across the ring system [38]. This extended conjugation also accounts for the compound's absorption in the visible region of the electromagnetic spectrum, resulting in its characteristic violet color [3] [4].
The structural classification of C.I. Basic Violet 35 as a phenazinium derivative places it within a broader family of compounds that have been studied for their various applications, including as dyes, biological stains, and in other technical applications [9] [38]. The phenazinium structure provides a versatile scaffold that can be modified through various substitutions to tune the properties of the resulting compounds [38].
The infrared spectroscopic profile of C.I. Basic Violet 35 provides valuable information about its functional groups and molecular structure [14] [15]. While specific IR data for C.I. Basic Violet 35 is limited in the literature, phenazinium compounds typically exhibit characteristic absorption bands that can be attributed to various structural features [15]. These include stretching vibrations of aromatic C-H bonds (typically around 3000-3100 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=C stretching of the aromatic rings (1400-1600 cm⁻¹) [14] [15].
The presence of amino groups in the structure would be expected to show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, while methyl groups attached to nitrogen atoms would exhibit C-H stretching bands around 2800-3000 cm⁻¹ [14]. The IR spectrum of phenazinium compounds also typically shows characteristic bands for the heterocyclic ring system in the fingerprint region (below 1400 cm⁻¹) [15].
UV-Visible spectroscopy is particularly important for characterizing dyes like C.I. Basic Violet 35 due to their strong absorption in the visible region [18] [20]. Phenazinium dyes typically exhibit intense absorption bands in the visible spectrum, which correspond to π→π* and n→π* electronic transitions within their conjugated systems [18].
For C.I. Basic Violet 35, the maximum absorption wavelength (λmax) would be expected in the violet region of the visible spectrum, consistent with its observed color [3] [4]. The extended conjugation in the phenazinium structure leads to a bathochromic shift (shift to longer wavelengths) compared to simpler aromatic compounds [18] [20].
The UV-Vis spectrum of phenazinium compounds often shows multiple absorption bands, with the most intense band corresponding to the color observed visually [18]. The exact position and intensity of these bands are influenced by the specific substitution pattern on the phenazinium core, as well as by the solvent environment [20].
NMR spectroscopy provides detailed information about the molecular structure of C.I. Basic Violet 35 by revealing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule [19] [21].
In the ¹H NMR spectrum of phenazinium compounds, aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm), with specific chemical shifts and coupling patterns that reflect their position within the aromatic system [19] [21]. Protons of methyl groups attached to nitrogen atoms generally appear as singlets in the range of δ 3.0-4.0 ppm [21].
The ¹³C NMR spectrum of C.I. Basic Violet 35 would be expected to show signals for aromatic carbons in the range of δ 110-160 ppm, with quaternary carbons typically appearing at higher chemical shifts than those bearing hydrogen atoms [19]. Carbon atoms adjacent to nitrogen would experience a deshielding effect, resulting in signals at higher chemical shifts [19].
While specific NMR data for C.I. Basic Violet 35 is not extensively documented in the accessible literature, the general principles of NMR interpretation for phenazinium compounds can provide insight into its structural features [19] [21].
The crystallographic and solid-state properties of C.I. Basic Violet 35 are important for understanding its physical behavior in various applications [22] [24]. While specific crystallographic data for C.I. Basic Violet 35 is limited in the available literature, insights can be drawn from studies on related phenazinium compounds [22].
Phenazinium salts typically crystallize in monoclinic or triclinic crystal systems, with the cationic phenazinium moiety and the counterion (chloride in the case of C.I. Basic Violet 35) arranged in a lattice structure [22] [24]. The planar nature of the phenazinium core often leads to stacking arrangements in the crystal, with π-π interactions between adjacent aromatic systems contributing to crystal stability [22].
The solid-state structure of phenazinium compounds is influenced by various intermolecular forces, including hydrogen bonding, electrostatic interactions between the cationic phenazinium and anionic counterions, and van der Waals forces [22] [24]. These interactions collectively determine properties such as melting point, solubility, and thermal stability [24].
For C.I. Basic Violet 35, the presence of amino groups and other substituents on the phenazinium core would be expected to influence its crystal packing through additional hydrogen bonding opportunities [22]. The specific arrangement of molecules in the crystal lattice affects properties such as color intensity and stability in the solid state [24].
In terms of physical appearance, C.I. Basic Violet 35 is typically observed as a crystalline powder with a characteristic violet color [3] [4]. The exact shade and intensity of this color in the solid state are influenced by the crystal structure and the specific electronic transitions that occur within the molecular framework [24] [25].
The solid-state properties of C.I. Basic Violet 35 also include its solubility characteristics, which are important for its applications as a dye [3] [4]. Like many phenazinium salts, it would be expected to show good solubility in polar solvents such as water and alcohols, with the solubility being influenced by the nature of the counterion and the specific substitution pattern on the phenazinium core [22] [24].
The stability and decomposition behavior of C.I. Basic Violet 35 are critical factors that determine its shelf life, performance in various applications, and environmental fate [27] [28]. As a phenazinium derivative, C.I. Basic Violet 35 exhibits stability characteristics that are influenced by its molecular structure and environmental conditions [28].
Phenazinium compounds generally show moderate to good thermal stability, with decomposition typically occurring at elevated temperatures [27] [28]. While specific thermal analysis data for C.I. Basic Violet 35 is limited in the accessible literature, related phenazinium compounds have been reported to undergo thermal decomposition at temperatures above 200°C [28]. The decomposition process often involves the breakdown of the phenazinium core structure, potentially releasing volatile nitrogen-containing compounds [28].
The thermal stability of C.I. Basic Violet 35 would be expected to be influenced by the specific substitution pattern on the phenazinium core, with electron-donating groups potentially enhancing stability through resonance effects [27] [28]. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide quantitative data on the thermal behavior of the compound, including decomposition temperatures and associated energy changes [27].
Like many dyes, C.I. Basic Violet 35 may exhibit sensitivity to prolonged exposure to light, particularly in the ultraviolet range [30]. Photodegradation processes in phenazinium compounds can involve the breaking of bonds within the aromatic system, leading to color fading and the formation of decomposition products [30]. The specific photostability of C.I. Basic Violet 35 would depend on factors such as the wavelength and intensity of light exposure, as well as the medium in which the compound is present [30].
The chemical stability of C.I. Basic Violet 35 is influenced by factors such as pH, oxidizing and reducing agents, and the presence of other reactive species [27] [28]. As a cationic dye, it may be particularly sensitive to alkaline conditions, which could promote nucleophilic attack on the phenazinium core [28]. Oxidizing agents may also lead to degradation through the disruption of the conjugated system that is responsible for the compound's color [27].
The stability of C.I. Basic Violet 35 in various solvents is another important aspect of its chemical behavior [28]. While specific solvent stability data for this compound is limited, phenazinium dyes generally show good stability in aqueous and alcoholic solutions under normal conditions, but may be less stable in strongly acidic or basic environments [28].
The decomposition of phenazinium compounds like C.I. Basic Violet 35 can proceed through various pathways, depending on the conditions [27] [28]. These may include:
C.I. Basic Violet 35, characterized by the Chemical Abstracts Service number 12270-30-3 and molecular formula C17H20ClN5O2, represents a phenazinium-based dye with a molecular weight of 361.83 grams per mole [2]. The classical synthetic pathways for phenazinium dyes like C.I. Basic Violet 35 have evolved through several established methodologies that form the foundation of modern dye chemistry.
The primary classical approach for phenazinium dye synthesis involves the Wohl-Aue reaction, which utilizes nitrobenzene and aniline as starting materials under high temperature conditions with acid catalysis [3]. This method represents one of the earliest systematic approaches to phenazine derivative synthesis and involves the formation of azobenzene derivatives as key intermediates. The reaction proceeds through a complex mechanism involving nitro group reduction and subsequent cyclization to form the characteristic phenazine core structure.
Another classical pathway employs oxidative cyclization methodologies, particularly effective for preparing phenazinium compounds from ortho-phenylenediamine and quinone precursors [3]. This approach requires careful control of oxidizing agents and pH conditions to ensure successful cyclization while preventing unwanted side reactions. The methodology has proven particularly valuable for preparing substituted phenazinium derivatives where specific substitution patterns are required.
The condensation-oxidation pathway represents a third classical approach, involving the reaction of aromatic amines with formaldehyde under acidic conditions at elevated temperatures [4]. This method generates leuco base compounds as intermediates, which are subsequently oxidized to yield the final phenazinium products. The process requires precise temperature control and staging to achieve optimal yields and product purity.
Traditional diazotization-coupling reactions also play a significant role in classical phenazinium synthesis [5] [6]. This approach involves the formation of diazonium salts from aromatic amines using nitrous acid under low temperature acidic conditions, followed by coupling reactions with appropriate aromatic partners. The method is particularly valuable for introducing specific functional groups and achieving desired substitution patterns in the final dye molecules.
Contemporary synthetic approaches to C.I. Basic Violet 35 and related phenazinium dyes have benefited significantly from advances in process chemistry and green synthesis methodologies. Modern optimization techniques have transformed traditional synthetic pathways by incorporating microwave-assisted synthesis, flow chemistry, and continuous processing technologies [7] [8].
Microwave-assisted synthesis has emerged as a powerful tool for phenazinium dye preparation, offering rapid heating capabilities and significantly reduced reaction times compared to conventional thermal methods [9]. This technology enables precise control over reaction parameters and often results in improved yields and reduced by-product formation. The application of microwave energy facilitates more efficient energy transfer to reactants, leading to accelerated reaction kinetics and enhanced product selectivity.
Flow chemistry represents another major advancement in modern phenazinium synthesis, providing enhanced mixing, precise temperature control, and improved mass transfer characteristics [7]. This technology enables continuous processing of reactants through microreactor systems, offering superior control over reaction stoichiometry and minimizing batch-to-batch variations. Flow chemistry systems also facilitate rapid screening of reaction conditions and enable efficient scale-up from laboratory to industrial production levels.
Advanced catalyst systems have revolutionized phenazinium synthesis through the development of more selective and efficient catalytic processes [10]. Modern approaches employ engineered catalysts that promote specific reaction pathways while suppressing unwanted side reactions. These catalytic systems often operate under milder reaction conditions, reducing energy requirements and improving overall process sustainability.
Computer-aided design and molecular modeling have become integral components of modern synthetic route development [8]. These tools enable prediction of reaction outcomes, optimization of reaction conditions, and identification of potential synthetic challenges before experimental work begins. Advanced computational methods facilitate the design of more efficient synthetic pathways and help minimize the number of experimental iterations required for process optimization.
The synthesis of C.I. Basic Violet 35 involves complex multi-step reaction mechanisms with carefully controlled intermediate formation. Understanding these mechanistic pathways is crucial for optimizing synthetic conditions and achieving consistent product quality in industrial applications.
The initial step in phenazinium synthesis typically involves nucleophilic attack by an aromatic amine on an electrophilic center, forming N-substituted aniline derivatives as primary intermediates [11]. This step is highly dependent on nucleophile reactivity and steric hindrance factors, requiring careful selection of starting materials and reaction conditions to ensure efficient conversion.
Cyclization formation represents a critical mechanistic step where dihydrophenazine intermediates are generated through intramolecular cyclization processes [7]. This transformation involves ring closure reactions that must overcome activation energy barriers associated with ring strain and conformational constraints. The cyclization step often requires elevated temperatures and specific pH conditions to achieve optimal conversion rates.
Oxidative aromatization constitutes the third major mechanistic component, involving electron transfer oxidation to generate the characteristic phenazine core structure [12]. This step requires careful selection of oxidizing agents and precise pH control to ensure complete aromatization while avoiding over-oxidation or degradation of the product. Common oxidizing agents include potassium permanganate, manganese dioxide, and various metal-based oxidants.
Quaternization represents the final mechanistic step in phenazinium synthesis, involving electrophilic alkylation to generate the positively charged phenazinium cation [13]. This transformation requires appropriate alkylating agents and controlled reaction temperatures to achieve selective quaternization without competing side reactions. The choice of alkylating agent directly influences the final properties of the dye product.
Salt formation concludes the synthetic sequence through ion-pair formation between the phenazinium cation and appropriate counterions [14]. This step involves careful selection of counterions to optimize solubility, stability, and application properties of the final dye product. Chloride ions are commonly employed as counterions due to their compatibility with aqueous dyeing systems and favorable cost considerations.
Industrial production of C.I. Basic Violet 35 requires sophisticated scale-up methodologies that address the unique challenges associated with large-scale dye manufacturing. The transition from laboratory synthesis to industrial production involves careful consideration of reactor design, process control, and quality assurance systems [15] [16].
Reactor design represents a fundamental consideration in industrial dye production, with systems ranging from batch reactors at laboratory scale to continuous reactors capable of processing thousands of liters at industrial scale [15]. Laboratory-scale operations typically employ batch reactors with volumes ranging from one to ten liters, utilizing magnetic stirring and jacketed vessel designs for temperature control. Pilot-scale operations expand to semi-batch reactors with capacities of 100 to 500 liters, incorporating mechanical agitation systems and heat exchanger technology for improved thermal management.
Industrial-scale production utilizes continuous reactor systems with capacities ranging from 5,000 to 50,000 liters, featuring multi-impeller mixing systems and external heat exchangers for optimal process control [17] [18]. These large-scale systems require sophisticated automation and process control technologies to maintain consistent product quality and ensure operational safety.
Temperature control becomes increasingly critical as production scale increases, with precision requirements progressing from ±2°C at laboratory scale to ±0.5°C at industrial scale [19]. Advanced temperature control systems employ distributed sensing networks and automated feedback control to maintain optimal reaction conditions throughout large-scale production vessels.
Mixing efficiency optimization is essential for successful scale-up, as inadequate mixing can lead to product quality variations and reduced yields [17]. Industrial systems employ multi-impeller configurations and optimized flow patterns to ensure uniform reactant distribution and efficient mass transfer throughout the reaction volume.
Heat transfer management presents significant challenges in large-scale dye production due to the exothermic nature of many synthetic transformations [15]. Industrial systems utilize external heat exchangers, distributed cooling systems, and advanced thermal management strategies to control reaction temperatures and prevent thermal runaway conditions.
Mass transfer optimization becomes critical in large-scale operations where diffusion limitations can significantly impact reaction rates and product quality [17]. Industrial reactors employ enhanced mixing technologies, optimized agitation systems, and carefully designed flow patterns to ensure efficient mass transfer throughout the reaction system.
Residence time control is carefully managed to ensure complete conversion while minimizing by-product formation [20]. Laboratory operations typically require 2-6 hours residence time, while industrial systems may require 6-12 hours to achieve optimal conversion and product quality.
Quality control systems evolve from manual sampling at laboratory scale to real-time process control at industrial scale [21] [19]. Advanced industrial systems employ continuous monitoring technologies, automated sampling systems, and integrated quality assurance protocols to ensure consistent product specifications.
Continuous processing technologies have emerged as preferred approaches for large-scale dye production due to their ability to provide consistent product quality, reduced waste generation, and improved economic efficiency [22] [20]. These systems enable precise control over reaction parameters and facilitate efficient scale-up from pilot to industrial production levels.
Modern industrial facilities increasingly incorporate digital manufacturing technologies, including automated dye dispensing systems, real-time monitoring networks, and artificial intelligence-driven process optimization [19]. These advanced systems enable precise control over complex multi-step synthetic processes and provide the flexibility required for efficient production of specialized dye products like C.I. Basic Violet 35.